Cas no 1805482-92-1 (2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride)

2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride is a fluorinated benzyl chloride derivative with significant utility in organic synthesis and pharmaceutical applications. Its key structural features include two trifluoromethyl groups and a reactive chloromethyl moiety, enhancing its reactivity in nucleophilic substitution reactions. The presence of electron-withdrawing trifluoromethyl groups increases the electrophilicity of the benzyl position, facilitating efficient functionalization. This compound is particularly valuable in the preparation of advanced intermediates for agrochemicals, pharmaceuticals, and specialty materials, where fluorine incorporation is desired for improved stability, lipophilicity, or bioactivity. Its high purity and well-defined reactivity make it a reliable building block for complex molecular architectures.
2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride structure
1805482-92-1 structure
Product name:2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride
CAS No:1805482-92-1
MF:C10H7ClF6
MW:276.606003046036
CID:5008702

2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride
    • Inchi: 1S/C10H7ClF6/c1-5-2-8(10(15,16)17)6(4-11)3-7(5)9(12,13)14/h2-3H,4H2,1H3
    • InChI Key: UJAZXIQLRUIGSX-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C(F)(F)F)C(C)=CC=1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 259
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0

2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010004551-1g
2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride
1805482-92-1 97%
1g
1,519.80 USD 2021-07-06

2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride Related Literature

Additional information on 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride

Introduction to 2,5-Bis(trifluoromethyl)-4-methylbenzyl Chloride (CAS No. 1805482-92-1)

2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1805482-92-1, belongs to the class of aromatic alcohols substituted with halogen atoms and alkyl groups, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride features a benzene ring substituted with two trifluoromethyl groups at the 2- and 5-positions, along with a methyl group at the 4-position. The presence of these fluorine atoms introduces electron-withdrawing effects, which can significantly influence the reactivity and electronic properties of the molecule. This makes it a versatile building block for further functionalization in drug discovery and material science.

In recent years, there has been growing interest in halogenated aromatic compounds due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is widely recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug molecules. Consequently, derivatives of 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride have been explored as potential candidates for various therapeutic applications.

One of the most notable applications of this compound is in the synthesis of novel pharmaceuticals. Researchers have leveraged its reactive chloro-substituent to introduce it into complex molecular frameworks, enabling the development of new drugs targeting a range of diseases. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit potent biological activity. The trifluoromethyl and methyl groups on the benzene ring contribute to the overall stability and pharmacokinetic properties of these derivatives, making them attractive for further development.

The chemical reactivity of 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride also makes it a valuable tool in organic synthesis. It can undergo various transformations, such as nucleophilic substitution reactions, to introduce different functional groups at specific positions on the aromatic ring. This flexibility allows chemists to tailor the compound for specific synthetic pathways, facilitating the production of complex molecules with tailored properties.

Recent advancements in computational chemistry have further enhanced our understanding of how 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride behaves in different chemical environments. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective drug candidates. These computational approaches complement experimental work by predicting reaction outcomes and optimizing synthetic routes.

The pharmaceutical industry has also shown interest in this compound for its potential use as a ligand in enzyme inhibition studies. By modifying its structure, researchers can develop molecules that selectively bind to specific enzymes involved in disease pathways. Such targeted inhibition can lead to the development of drugs with improved efficacy and reduced side effects. The unique combination of substituents on 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride makes it an ideal candidate for such applications.

In addition to pharmaceutical applications, this compound has found utility in materials science. The presence of fluorine atoms imparts special properties to materials derived from it, such as increased thermal stability and chemical resistance. These characteristics make it valuable for developing high-performance polymers and coatings that can withstand harsh conditions.

The synthesis of 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride itself is an intriguing challenge that has been addressed by several research groups. While there are multiple synthetic routes available, each offers distinct advantages depending on the desired scale and purity requirements. Recent reports have highlighted novel catalytic methods that improve yield and reduce waste, aligning with green chemistry principles.

As our understanding of molecular interactions continues to evolve, so does the potential application landscape for 2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride. Ongoing research is exploring its role in developing next-generation therapeutics and advanced materials. By combining experimental techniques with cutting-edge computational methods, scientists are paving the way for innovative solutions that address global challenges in medicine and technology.

In conclusion,2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride (CAS No. 1805482-92-1) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it a valuable intermediate for pharmaceutical synthesis and materials development alike. As research progresses,this compound will undoubtedly continue to play a crucial role in advancing scientific knowledge and technological innovation.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.